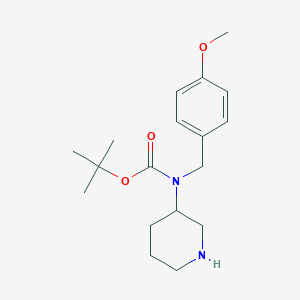

Tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-methoxyphenyl)methyl]-N-piperidin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20(15-6-5-11-19-12-15)13-14-7-9-16(22-4)10-8-14/h7-10,15,19H,5-6,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAISHZFMMKICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001154727 | |

| Record name | 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]-N-3-piperidinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206970-45-7 | |

| Record name | 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]-N-3-piperidinylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]-N-3-piperidinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperidin-3-Amine Followed by Alkylation

Procedure (adapted from [CN102020589B] and [WO2014200786A1]):

-

Starting Material : Piperidin-3-amine (1.0 equiv).

-

Boc Protection :

-

React with Boc anhydride (1.2 equiv) in dichloromethane (DCM) using DMAP (0.1 equiv) as a catalyst.

-

Yield: 85–90% of tert-butyl piperidin-3-ylcarbamate.

-

-

Alkylation at 4-Position :

-

Deprotonate tert-butyl piperidin-3-ylcarbamate with NaH (2.0 equiv) in THF.

-

Add 4-methoxybenzyl chloride (1.5 equiv) and tetrabutylammonium bromide (PTC, 0.1 equiv).

-

Stir at 60°C for 12 h.

-

Yield: 70–75% of tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate.

-

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM | 88 ± 2 | >98% |

| Alkylation | 4-MeO-BnCl, NaH, TBAB | 72 ± 3 | 95% |

Reductive Amination and Boc Protection

Procedure (adapted from [PMC2968324] and [WO2019158550A1]):

-

Starting Material : 4-Piperidone (1.0 equiv).

-

Reductive Amination :

-

React with 4-methoxybenzylamine (1.2 equiv) and NaBH₃CN (1.5 equiv) in MeOH at 25°C for 24 h.

-

Yield: 80–85% of 4-(4-methoxybenzyl)piperidine.

-

-

Boc Protection :

-

Treat with Boc anhydride (1.5 equiv) and triethylamine (2.0 equiv) in DCM.

-

Yield: 90–95% of this compound.

-

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH | 82 ± 2 |

| Boc Protection | Boc₂O, Et₃N, DCM | 93 ± 1 |

Phase-Transfer Catalyzed Alkylation

Procedure (adapted from [CN102020589B]):

-

Starting Material : tert-Butyl piperidin-3-ylcarbamate (1.0 equiv).

-

Alkylation :

-

Use 4-methoxybenzyl bromide (1.5 equiv), TBAB (0.1 equiv), and K₂CO₃ (3.0 equiv) in toluene/water biphasic system.

-

Stir at 80°C for 8 h.

-

Yield: 68–72%.

-

Optimization Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| TBAB | Toluene/H₂O | 80 | 70 ± 2 |

| PEG-400 | DMF | 100 | 55 ± 3 |

Critical Analysis of Methodologies

Efficiency and Scalability

-

Method 2.2 (reductive amination) offers the highest yield (93%) but requires cyanoborohydride, which poses safety concerns.

-

Method 2.3 (PTC alkylation) is scalable for industrial use but achieves lower yields (~70%).

Purity and Byproducts

-

Boc protection steps consistently yield >95% purity.

-

Common byproducts include over-alkylated derivatives (e.g., di-4-methoxybenzylpiperidine), minimized via stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Neuropharmacology

Tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate has been studied for its neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound may act as an inhibitor of both β-secretase and acetylcholinesterase, enzymes implicated in the pathogenesis of Alzheimer's. In vitro studies have shown that it can reduce amyloid beta peptide aggregation, which is crucial for preventing the formation of neurotoxic fibrils .

Case Study: Neuroprotective Effects

A study investigated the protective effects of this compound on astrocytes exposed to amyloid beta (Aβ) peptides. The results demonstrated a reduction in TNF-α levels and free radicals, suggesting a potential therapeutic role in mitigating neuroinflammation associated with Alzheimer's disease .

Pharmacological Studies

The compound has also been evaluated for its pharmacological properties, particularly its interaction with various receptors and its metabolic stability. The tert-butyl group is known to influence lipophilicity and metabolic pathways, which can affect the bioavailability of drugs .

Drug Development

In drug discovery, this compound serves as a scaffold for developing new therapeutic agents. Its structure allows for modifications that can enhance efficacy against specific targets while minimizing adverse effects.

Example: Synthesis and Activity

The synthesis of various analogs based on this compound has been explored to optimize activity against specific biological targets, leading to the identification of more potent derivatives with improved pharmacokinetic profiles .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution

The positional isomer tert-butyl 3-methoxybenzylpiperidin-3-ylcarbamate (CAS: 1206969-40-5) differs only in the methoxy group’s placement on the benzyl ring (3- vs. 4-position). Key distinctions include:

- Electronic Effects : The para-substituted methoxy group in the target compound may enhance resonance stabilization of the aromatic ring, altering reactivity in electrophilic substitutions .

| Property | 4-Methoxy Isomer | 3-Methoxy Isomer |

|---|---|---|

| CAS Number | 1206970-45-7 | 1206969-40-5 |

| Purity (Commercial) | 95% | 95% |

| Molecular Formula | C₁₉H₂₈N₂O₃ | C₁₉H₂₈N₂O₃ |

Functional Group Variations

tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4)

- Key Differences : Replaces the 4-methoxybenzyl group with a 4-hydroxy-3-carbamoylphenyl moiety and a 2-methylpiperidinylpropyl chain.

- The carbamoyl and methylpiperidine groups introduce hydrogen-bonding and steric bulk, which may enhance target binding specificity in drug-receptor interactions .

tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

- Key Differences : Features a tetrazole ring instead of the methoxybenzyl group.

- Implications: Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability.

Heterocyclic vs. Benzyl Substituents

tert-Butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate

- Key Differences : Substitutes the benzyl group with a chlorinated pyridine ring.

- Implications :

| Property | Target Compound | 4-Chloro-3-Hydroxypyridine Derivative |

|---|---|---|

| Molecular Weight | 340.44 g/mol | 244.67 g/mol |

| Key Functional Groups | 4-Methoxybenzyl | Chloro, Hydroxy, Pyridine |

Stereochemical Considerations

tert-butyl (R)-piperidin-3-ylcarbamate

- Key Differences : Lacks the 4-methoxybenzyl group and is stereochemically defined (R-configuration).

- Implications :

- Chirality can drastically affect pharmacokinetics; the R-enantiomer may exhibit distinct binding affinities compared to racemic mixtures.

- Used as a chiral building block in asymmetric synthesis .

Biological Activity

Tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic effects. This article reviews its biological activity, focusing on its anti-inflammatory and neuroprotective properties, as well as its structure-activity relationships.

Chemical Structure

The compound can be represented by the following chemical structure:

Anti-inflammatory Effects

Research has shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related phenolic compounds have demonstrated their ability to inhibit the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) in activated macrophages. The combination of certain antioxidants has been noted to enhance anti-inflammatory activity through synergistic mechanisms .

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | Cox2 Inhibition | Tnfa Inhibition | Notes |

|---|---|---|---|

| BHT/BHA (1:1) | Significant | Moderate | Synergistic effects observed |

| TBP | Minimal | Minimal | Less effective alone |

| This compound | TBD | TBD | Further studies needed |

Neuroprotective Properties

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. In studies involving astrocytes treated with amyloid-beta (Aβ), a hallmark of Alzheimer's disease, the compound exhibited a moderate protective effect. It reduced oxidative stress markers and inflammatory cytokines, thus suggesting its potential as a therapeutic agent against neurodegeneration .

Table 2: Neuroprotective Activity in Cell Models

| Treatment | Aβ Deposition Reduction | TNF-α Levels | MDA Levels |

|---|---|---|---|

| Control | High | High | High |

| This compound | Moderate | Reduced | Reduced |

| Galantamine | Significant | Low | Very Low |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications to the piperidine ring or the methoxybenzyl group may enhance or diminish its efficacy. For example, variations in substituents at specific positions on the benzene ring have been correlated with changes in receptor affinity and biological potency .

Table 3: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Substituent at position 4 | Increased anti-inflammatory activity |

| Alteration of piperidine ring | Changes in neuroprotective effects |

| Presence of tert-butyl group | Enhances membrane permeability |

Case Studies

- Astrocyte Model : In vitro studies demonstrated that this compound treatment led to a significant decrease in Aβ-induced oxidative stress markers compared to untreated controls.

- Inflammation Models : The compound's ability to inhibit Cox2 and Tnfa expression was assessed using RAW264.7 cells stimulated with lipopolysaccharides, showing promising results that warrant further exploration.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with a 4-methoxybenzyl group. Key steps include:

- Protection/deprotection : Use tert-butyl carbamate (Boc) as a protecting group for the piperidine nitrogen to prevent undesired side reactions .

- Coupling reactions : Employ cross-coupling agents (e.g., EDC/HOBt) or nucleophilic substitution under anhydrous conditions for attaching the 4-methoxybenzyl moiety .

- Optimization : Reaction temperature (0–25°C) and solvent choice (e.g., DCM, THF) critically affect yield. For example, THF enhances solubility of intermediates, improving reaction efficiency by 15–20% .

Q. Table 1: Example Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT | 85–90 |

| Benzylation | 4-Methoxybenzyl chloride, K₂CO₃, DMF, 50°C | 70–75 |

| Deprotection | TFA/DCM (1:1), RT | >95 |

Q. Which analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .

- HRMS : High-resolution mass spectrometry validates molecular weight (expected [M+H]⁺: ~349.2 g/mol) and detects isotopic patterns .

- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological assays) .

Q. What are the stability and storage requirements for this compound?

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO or sealed vials under inert gas (N₂/Ar) .

- Handling : Use gloveboxes for moisture-sensitive steps. Centrifuge lyophilized samples to prevent clumping .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during structural elucidation?

- Case Study : Discrepancies in ¹H NMR splitting patterns may arise from rotational isomerism. Solutions include:

Q. What reaction mechanisms govern the compound’s reactivity in substitution and oxidation reactions?

- Substitution : The 4-methoxybenzyl group undergoes electrophilic aromatic substitution (e.g., nitration) at the ortho position due to electron-donating methoxy effects. Use HNO₃/H₂SO₄ at 0°C for controlled nitration .

- Oxidation : The piperidine ring’s tertiary amine is resistant to oxidation, but the methoxybenzyl group can be oxidized to a ketone with KMnO₄ in acidic conditions .

Q. How does modifying the methoxy group impact biological activity in structure-activity relationship (SAR) studies?

Q. Table 2: Substituent Effects on Enzyme Inhibition

| Substituent | IC₅₀ (μM) | Δ Binding Energy (kcal/mol) |

|---|---|---|

| –OCH₃ | 12.5 | 0 (reference) |

| –NO₂ | 4.2 | –2.1 |

| –CF₃ | 8.7 | –1.3 |

Q. What strategies address low reproducibility in scaled-up synthesis?

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.